tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride
CAS No.: 1610028-41-5
Cat. No.: VC7840282
Molecular Formula: C10H21ClN2O2
Molecular Weight: 236.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1610028-41-5 |
|---|---|
| Molecular Formula | C10H21ClN2O2 |
| Molecular Weight | 236.74 |
| IUPAC Name | tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate;hydrochloride |
| Standard InChI | InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12(4)8-5-6-11-7-8;/h8,11H,5-7H2,1-4H3;1H |
| Standard InChI Key | GQKDCIVYKGWBBH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCNC1.Cl |
| Canonical SMILES | CC(C)(C)OC(=O)N(C)C1CCNC1.Cl |
Introduction
Chemical and Physical Properties
tert-Butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride belongs to the carbamate class, featuring a pyrrolidine ring substituted with methyl and tert-butyl carbamate groups. The hydrochloride salt formation improves its crystallinity and handling properties. Key molecular characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₁ClN₂O₂ |
| Molecular Weight | 236.74 g/mol |
| CAS Number | 1610028-41-5 |
| IUPAC Name | tert-butyl N-methyl-N-pyrrolidin-3-ylcarbamate; hydrochloride |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCNC1.Cl |
| LogP | 0.93 (estimated) |
| Polar Surface Area | 50 Ų |
| Hydrogen Bond Donors | 2 |
The compound’s LogP value indicates moderate lipophilicity, facilitating membrane permeability in biological systems. Its polar surface area and hydrogen-bonding capacity suggest interactions with enzymes or receptors, critical for its pharmacological activity .
Synthesis and Manufacturing
The synthesis of tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride involves a two-step process:
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Carbamate Formation: Reacting tert-butyl carbamate with a pyrrolidine derivative (e.g., 3-(methylamino)pyrrolidine) in dichloromethane under reflux conditions. Palladium on carbon (Pd/C) may catalyze the reaction, ensuring high yield and purity.
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Salt Formation: Treating the free base with hydrochloric acid (HCl) in an ethanol or water-ethanol mixture, followed by crystallization to isolate the hydrochloride salt.
Reaction conditions are optimized for temperature (25–50°C), solvent polarity, and stoichiometric ratios to prevent side reactions. The final product is typically purified via recrystallization or column chromatography, achieving ≥95% purity .
Pharmacological Applications
The pyrrolidine moiety in this compound confers bioactivity, particularly in targeting neurological pathways. Key applications include:
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Neurological Drug Development: As an intermediate in synthesizing dopamine receptor modulators, the compound’s pyrrolidine ring mimics endogenous neurotransmitters, enabling selective binding to D2 and D3 receptors.
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Enzyme Inhibition: Studies suggest inhibitory effects on monoamine oxidases (MAOs), potentially relevant for treating depression and Parkinson’s disease.
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Prodrug Synthesis: The tert-butyl carbamate group serves as a protecting group in prodrug formulations, enhancing bioavailability of active pharmaceutical ingredients (APIs) .
Ongoing research explores its utility in cancer therapeutics, where carbamate derivatives exhibit apoptosis-inducing properties in vitro .
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, lab coat, goggles |
| Ventilation | Use in a fume hood |
| Storage | Cool, dry place away from light |
| Disposal | Follow hazardous waste guidelines |
Acute exposure may cause irritation to skin, eyes, or respiratory tract. Chronic risks are uncharacterized, necessitating caution in prolonged handling.
Structural Analogs and Derivatives
Several analogs of tert-butyl methyl(pyrrolidin-3-yl)carbamate hydrochloride exhibit varied pharmacological profiles:
These analogs highlight the impact of stereochemistry and substituent positioning on drug efficacy and pharmacokinetics .
| Supplier | Purity (%) | Quantity | Price (USD) | Lead Time |
|---|---|---|---|---|
| ChemScene LLC | 97 | 50 mg | 67 | 5 days |
| Angene International | 98 | 1 g | 516 | 5 days |
| BLD Pharmatech | 97 | 250 mg | 168 | 7 days |
| Advanced ChemBlocks | 95 | 5 g | 1,821 | 12 days |
Suppliers primarily distribute from China and the United States, catering to academic and industrial researchers .
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